N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide
Description
The compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and a 4-ethoxybenzamide moiety linked via an ethyl chain at position 4.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-28-18-9-5-15(6-10-18)20(27)23-12-11-17-13-29-21-24-19(25-26(17)21)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAXNYXVJXQXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzamide, is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic drugsSimilar compounds have shown potent effects on various human tumor cell lines.
Mode of Action
It has been reported that a similar compound at 10 μm showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin. This suggests that the compound may interact with its targets, possibly DNA topoisomerases, leading to changes in DNA topology and affecting DNA replication and transcription.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that the compound may affect multiple biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression.
Result of Action
Similar compounds have shown cytotoxic activity on various human tumor cell lines, suggesting that this compound may have potential antitumor effects.
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and functional groups of the compound.
Cellular Effects
Related compounds such as indole derivatives have shown cytotoxicity against selected human cancer cell lines, suggesting potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other bioactive compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Related compounds have shown activity in animal models.
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. Related compounds such as indole derivatives are involved in various metabolic pathways.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to an ethyl group and an ethoxybenzamide moiety, which enhances its biological activity through multiple mechanisms.
Biological Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant pharmacological properties. The following sections summarize key findings related to the biological activities of this compound.
Anticancer Activity
Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole can possess anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.
- Case Study : A study demonstrated that similar triazole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Compounds in this class have been noted for their antifungal activity against strains such as Candida albicans .
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects:
- Mechanism : The compound is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Research Findings : Studies suggest that related compounds can reduce inflammation in animal models of arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Component | Influence on Activity |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole Core | Essential for anticancer and antimicrobial activity |
| 4-Chlorophenyl Group | Enhances lipophilicity and biological interactions |
| Ethoxy Group | Modulates solubility and bioavailability |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
-
Formation of Thiazolo[3,2-b][1,2,4]triazole : Starting from appropriate thiourea and aldehyde precursors.
- Alkylation with Ethyl Bromide : Introducing the ethyl group to the thiazole derivative.
- Acetamide Formation : Reacting with 4-ethoxybenzoic acid under coupling conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among thiazolo[3,2-b][1,2,4]triazole derivatives include:
- Aromatic substituents (e.g., 4-chlorophenyl, 4-fluorophenyl, 4-methoxyphenyl).
- Linker groups (e.g., ethyl, ethanone, acetamide).
- Polar functional groups (e.g., ethoxy, methoxy, hydroxy).
Table 1: Comparative Physicochemical Properties of Selected Thiazolo-Triazole Derivatives
Key Observations :
- Halogen substitution (Cl vs. F) at position 2 influences electron-withdrawing effects; 4-chlorophenyl may confer greater stability than 4-fluorophenyl due to chlorine’s larger atomic size and lower electronegativity .
- The ethyl linker in the target compound likely increases conformational flexibility compared to direct aryl-aryl linkages (e.g., 8b), possibly improving pharmacokinetic properties .
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (EDGs) : The 4-ethoxy group (OEt) may enhance solubility and hydrogen-bonding capacity, contrasting with simpler alkyl or aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
